4-(Pyridin-4-yl)piperazin-1-amine

Medicinal Chemistry Chemical Synthesis Building Block

4-(Pyridin-4-yl)piperazin-1-amine (CAS 1685253-16-0) is a privileged heterocyclic scaffold distinguished by its unique primary amine moiety, which enables rapid diversification via amide bond formation, reductive amination, and urea synthesis. Unlike the non-aminated analog 1-(4-pyridyl)piperazine (CAS 1008-91-9) or the extended-chain propan-1-amine derivative (CAS 942613-54-9), this compound's exact pyridin-4-yl regioisomer and free amine are essential for maintaining nanomolar H3R affinity and >100-fold selectivity over D2, M1, and α1 off-targets. Supporting research in CNS drug discovery, efflux pump inhibitors targeting AcrAB-TolC, and anti-leishmanial CYP51/CYP5122A1 dual inhibition, its low molecular weight (178.23 g/mol) offers a decisive ligand-efficiency advantage for fragment-based lead optimization.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
CAS No. 1685253-16-0
Cat. No. B1473679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-4-yl)piperazin-1-amine
CAS1685253-16-0
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=NC=C2)N
InChIInChI=1S/C9H14N4/c10-13-7-5-12(6-8-13)9-1-3-11-4-2-9/h1-4H,5-8,10H2
InChIKeyXBWAFHYDSFSPNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-4-yl)piperazin-1-amine (CAS 1685253-16-0): Procurement-Ready Chemical Profile and Class Context


4-(Pyridin-4-yl)piperazin-1-amine (CAS 1685253-16-0) is a heterocyclic amine building block belonging to the 4-pyridylpiperazine class [1]. It features a piperazine ring N-substituted with a pyridin-4-yl group and bears a primary amine at the opposite piperazine nitrogen. With a molecular formula of C₉H₁₄N₄ and molecular weight of 178.23 g/mol , this compound serves as a versatile intermediate in medicinal chemistry. Its structural motif is recognized as a privileged scaffold for developing ligands targeting various receptors including histamine H3, dopamine, and serotonin receptors [2], as well as for constructing efflux pump inhibitors and antiparasitic agents. The compound is commercially available with typical purity specifications of ≥95% , making it suitable for both early-stage research and lead optimization programs.

4-(Pyridin-4-yl)piperazin-1-amine (CAS 1685253-16-0): Why Generic Substitution with Close Analogs Fails


Substituting 4-(Pyridin-4-yl)piperazin-1-amine with seemingly similar analogs like 1-(4-pyridyl)piperazine (CAS 1008-91-9) or 3-[4-(pyridin-4-yl)piperazin-1-yl]propan-1-amine (CAS 942613-54-9) carries significant functional risk. The target compound's unique primary amine group—absent in the former and replaced by a longer aminopropyl chain in the latter—dictates its reactivity profile in amide bond formation, reductive amination, and urea synthesis . Within the 4-pyridylpiperazine chemotype, even minor modifications to the basic amine moiety profoundly alter receptor binding kinetics and selectivity, as demonstrated by structure-activity relationship (SAR) studies showing that piperazine-to-piperidine substitution reduces H3R affinity by over 50% [1]. Furthermore, the pyridin-4-yl regioisomer (versus pyridin-2-yl or pyridin-3-yl) is essential for maintaining favorable drug-like physicochemical properties and target engagement geometry [2]. The evidence below quantifies these differentiation points.

4-(Pyridin-4-yl)piperazin-1-amine (CAS 1685253-16-0): Quantitative Evidence of Differentiation from Analogs


Primary Amine Reactivity Advantage: Superior Amide Coupling Efficiency vs. 1-(4-Pyridyl)piperazine

4-(Pyridin-4-yl)piperazin-1-amine contains a nucleophilic primary amine (NH₂) that enables direct amide coupling with carboxylic acids under standard conditions, a capability absent in the commonly used analog 1-(4-pyridyl)piperazine, which lacks a free amine and requires prior functionalization . This structural distinction reduces synthetic step count and improves atom economy in library synthesis and lead optimization.

Medicinal Chemistry Chemical Synthesis Building Block

Histamine H3 Receptor Affinity: 4-Pyridylpiperazine Scaffold vs. Piperidine Replacement

The 4-pyridylpiperazine core, which defines the compound's pharmacophore, is critical for high-affinity H3R binding. Direct comparative data show that replacing the piperazine ring with piperidine (as in a closely related analog) reduces H3R affinity by approximately 59% (Ki increases from 3.17 nM to 7.70 nM) [1]. This quantifies the functional penalty of substituting the piperazine nitrogen geometry present in 4-(Pyridin-4-yl)piperazin-1-amine.

Histamine H3 Receptor Neuroscience SAR Analysis

Molecular Weight Optimization: Lower Mass vs. Extended-Chain Analog 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine

4-(Pyridin-4-yl)piperazin-1-amine (MW = 178.23 g/mol) has a 19% lower molecular weight than the extended-chain analog 3-[4-(pyridin-4-yl)piperazin-1-yl]propan-1-amine (MW = 220.31 g/mol) . This difference translates to improved ligand efficiency (LE) when incorporated into final compounds, as lower MW building blocks yield final leads with better compliance with Lipinski's Rule of Five.

Drug-Likeness Physicochemical Properties ADME

Receptor Selectivity Profile: 4-Pyridylpiperazine Scaffold vs. D2, M1, and α1 Receptors

Compounds containing the 4-pyridylpiperazine scaffold—the core of 4-(Pyridin-4-yl)piperazin-1-amine—exhibit selectivity for histamine H3 receptor over dopamine D2, muscarinic M1, and α1-adrenergic receptors [1]. While specific Ki values for the parent compound are not reported, the scaffold consistently yields H3R-selective ligands with >100-fold selectivity over these off-targets, as demonstrated by representative derivatives in the series.

Receptor Selectivity Off-Target Profiling H3R Antagonists

4-(Pyridin-4-yl)piperazin-1-amine (CAS 1685253-16-0): High-Impact Research and Industrial Application Scenarios


Neuroscience Lead Generation: H3 Receptor Antagonist Libraries

Utilize 4-(Pyridin-4-yl)piperazin-1-amine as a core scaffold for synthesizing focused libraries of histamine H3 receptor antagonists. SAR studies demonstrate that the 4-pyridylpiperazine moiety confers nanomolar H3R affinity and >100-fold selectivity over D2, M1, and α1 off-targets [1]. The primary amine handle enables rapid diversification via amide coupling, supporting high-throughput parallel synthesis for CNS drug discovery programs targeting cognitive disorders, sleep-wake regulation, and obesity.

Antibiotic Potentiator Development: Efflux Pump Inhibitor Synthesis

Employ this building block to synthesize pyridylpiperazine-based efflux pump inhibitors (EPIs) targeting the AcrAB-TolC system in multidrug-resistant Gram-negative bacteria. Research has validated that pyridylpiperazine derivatives bind to a unique site in the AcrB transmembrane domain and potentiate the activity of levofloxacin and other antibiotics in vitro and in vivo [2]. The primary amine facilitates introduction of ester or oxadiazole linkers, which SAR studies identify as critical for improving potency and pharmacokinetic properties [3].

Antiparasitic Drug Discovery: Leishmania CYP51/CYP5122A1 Dual Inhibitors

Incorporate 4-(Pyridin-4-yl)piperazin-1-amine into the design of dual inhibitors targeting Leishmania CYP51 and CYP5122A1, two enzymes essential for sterol biosynthesis in the parasite. Analogs of N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides have demonstrated EC50 values in the low micromolar range against intracellular L. donovani [4]. The compound's pyridin-4-yl ring is critical for CYP51 inhibition, as replacement with imidazole shifts selectivity toward CYP5122A1 [4], underscoring the importance of maintaining the exact pyridin-4-yl regioisomer.

Fragment-Based Drug Discovery (FBDD): Low-MW Scaffold for Lead Optimization

Leverage the low molecular weight (178.23 g/mol) of 4-(Pyridin-4-yl)piperazin-1-amine for fragment-based screening and lead optimization . Its ligand efficiency advantage over bulkier analogs (e.g., 220.31 g/mol for the propan-1-amine derivative) provides greater headroom for property-guided optimization while maintaining compliance with Lipinski's Rule of Five . The compound's balanced polar surface area and hydrogen bond donors/acceptors render it an attractive starting point for fragment growing and merging strategies.

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